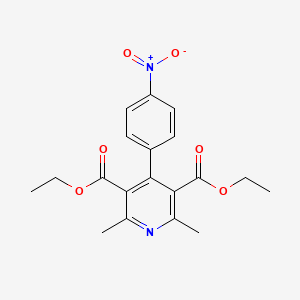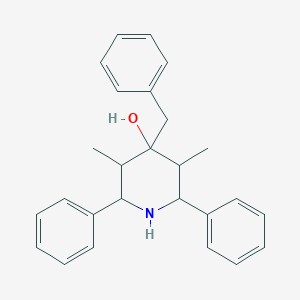![molecular formula C22H23N3O2 B5000202 N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5000202.png)
N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis often involves steps like Michael addition or reductive alkylation, as seen in the creation of related compounds. For example, a series of compounds including 3,4-diphenyl-1H-pyrazole-1-propanamine derivatives were synthesized through Michael addition and reductive alkylation, highlighting a method that could be applicable to our compound of interest (Bailey et al., 1985).
Molecular Structure Analysis
The molecular structure can be extensively characterized by techniques such as X-ray diffraction, NMR, and IR spectroscopy. Studies on similar compounds, such as the crystal structure of (S)-2-(2-Hydroxynaphthalen-6-yl)-N-((pyridin-4-yl)methyl) propanamide, showcase the importance of analyzing intermolecular hydrogen bonds and the overall crystal packing in the compound's structure (Wang & He, 2011).
Chemical Reactions and Properties
Chemical reactions involving organozinc compounds or the reactivity of the compound under photochemical conditions are pertinent. For instance, reactions between organozinc compounds and various agents demonstrate the complexity and variety of chemical behaviors that can inform the understanding of our compound's reactivity (Coates & Ridley, 1966).
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-14-8-10-18(11-9-14)19-12-13-20(26)25(24-19)17(4)22(27)23-21-15(2)6-5-7-16(21)3/h5-13,17H,1-4H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAWHJDDRVDWFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C(C)C(=O)NC3=C(C=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[3,5-bis(ethoxycarbonyl)-4-methyl-2-thienyl]amino}carbonyl)isophthalic acid](/img/structure/B5000126.png)
![5-[(5-iodo-2-furyl)methylene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5000134.png)

![5-(3-furylmethyl)-3-(3-methoxyphenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5000144.png)

![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5000177.png)
![2-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5000180.png)
![[(4-fluorophenyl)(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl]malononitrile](/img/structure/B5000185.png)

![2-[(2-fluorobenzoyl)amino]-6-methyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5000194.png)
![(4-(3-methoxybenzyl)-1-{[(E)-2-phenylvinyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5000199.png)
![2-ethoxy-4-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5000209.png)
![3-(benzyloxy)-N-{[(2,4,6-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5000217.png)